molecular formula C41H62N7O16PS B3028409 Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH CAS No. 201422-05-1

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

Cat. No.: B3028409
CAS No.: 201422-05-1
M. Wt: 972.0 g/mol
InChI Key: OSDWCPXJLCWMAD-SWZUSDQCSA-N
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Description

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a biotinylated phosphopeptide featuring a phosphorylated tyrosine residue (Tyr(PO3H2)) flanked by glutamic acid (Glu) and isoleucine (Ile). The e-aminocaproyl linker serves as a spacer between the biotin moiety and the peptide backbone, enhancing accessibility in streptavidin-based assays. This compound is designed to study protein-protein interactions involving phosphotyrosine-binding domains, such as SH2 (Src homology 2) domains, which recognize phosphorylated tyrosine motifs . The biotin tag facilitates applications in affinity purification, pull-down assays, and surface immobilization, while the phosphorylated tyrosine mimics post-translational modifications critical in signal transduction pathways.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N7O16PS/c1-3-23(2)35(40(58)59)47-38(56)27(17-19-34(53)54)44-37(55)26(16-18-33(51)52)45-39(57)28(21-24-12-14-25(15-13-24)64-65(61,62)63)43-32(50)11-5-4-8-20-42-31(49)10-7-6-9-30-36-29(22-66-30)46-41(60)48-36/h12-15,23,26-30,35-36H,3-11,16-22H2,1-2H3,(H,42,49)(H,43,50)(H,44,55)(H,45,57)(H,47,56)(H,51,52)(H,53,54)(H,58,59)(H2,46,48,60)(H2,61,62,63)/t23-,26-,27-,28-,29-,30-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWCPXJLCWMAD-SWZUSDQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N7O16PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.

    Deprotection Steps: Removing protecting groups with TFA or similar acids.

    Cleavage from Resin: Releasing the peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Quality control measures, such as HPLC and mass spectrometry, ensure the purity and correct sequence of the final product.

Chemical Reactions Analysis

Key Reactions:

  • Phosphorylation of Tyrosine :
    Tyr(PO3H2) is introduced using Fmoc-Tyr(PO3H2)-OH, where the phosphate group is protected as a phosphodiamidate (PO(NMe2)2). Acid hydrolysis (e.g., 10% H2O in TFA) regenerates the free phosphate post-synthesis .

  • Biotin Conjugation :
    Biotin is attached via an e-aminocaproyl spacer using HATU/DIPEA activation, requiring overnight coupling for optimal yield due to steric hindrance .

Stability Under Physiological and Acidic Conditions

The phosphate group and peptide backbone dictate stability:

Hydrolysis of Tyr(PO3H2):

  • Acid Stability : Stable at pH > 3 but undergoes gradual hydrolysis at pH < 2 (e.g., gastric conditions).

  • Enzymatic Cleavage : Susceptible to phosphatases, which remove the phosphate group .

Thermodynamic Data:

ParameterValue (Tyr(PO3H2))MethodReference
ΔH (Binding)-47.57 kJ·mol⁻¹Isothermal Titration
ΔS (Entropy)-122.78 J·mol⁻¹·K⁻¹

Bioconjugation and Affinity Interactions

The biotin tag enables streptavidin binding, while the phosphorylated Tyr mediates SH2 domain interactions:

Binding Kinetics:

  • Streptavidin-Biotin : Kd1015MK_d\approx 10^{-15}\,\text{M}, irreversible under physiological conditions .

  • SH2 Domain Binding : Phosphorylated Tyr binds SH2 domains with Kd=0.11μMK_d=0.1–1\,\mu \text{M} .

Comparative Reactivity:

InteractionBinding PartnerKdK_dApplication
Biotin-StreptavidinStreptavidin1015M10^{-15}\,\text{M}Affinity Chromatography
pTyr-SH2Grb2 SH2 Domain0.5μM0.5\,\mu \text{M}Kinase Signaling Studies

Degradation Pathways

  • Oxidative Degradation : The thioether linkage in biotin is susceptible to ROS, leading to sulfoxide formation.

  • Proteolytic Cleavage : The peptide backbone is hydrolyzed by proteases (e.g., trypsin at Arg/Lys sites) .

Modifications for Enhanced Stability

To mitigate degradation, researchers have explored:

  • PEGylation : Reduces protease accessibility (e.g., PEG5000 increases serum stability by 4-fold) .

  • Phosphonate Analogs : Replacing PO3H2 with CF2PO3H2 improves resistance to phosphatases .

Scientific Research Applications

Biochemical Assays

a. Protein Binding Studies
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is commonly used in protein binding assays due to its ability to specifically bind to streptavidin or avidin. The biotin moiety allows for easy detection and isolation of proteins of interest.

b. Enzyme Activity Measurement
This compound can be conjugated with enzymes to study their activity in various biochemical pathways. Its incorporation into enzyme assays facilitates the quantification of enzyme kinetics and interactions with substrates.

Drug Development

a. Targeted Drug Delivery
The biotinylated peptide can be utilized in targeted drug delivery systems. By attaching therapeutic agents to the biotin moiety, drugs can be directed to specific cells expressing biotin receptors, enhancing therapeutic efficacy while minimizing side effects.

b. Antibody Conjugation
In immunotherapy, the compound is used to conjugate antibodies with biotin for enhanced targeting capabilities in cancer treatments. This method allows for improved localization of therapeutic agents at tumor sites.

Molecular Biology Techniques

a. Gene Expression Studies
this compound is employed in techniques such as chromatin immunoprecipitation (ChIP) assays, where it aids in the isolation of DNA-protein complexes for studying gene expression regulation.

b. Western Blotting and ELISA
The compound's biotinylation facilitates its use in Western blotting and enzyme-linked immunosorbent assays (ELISA). Its strong affinity for streptavidin allows for sensitive detection of proteins.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Targeted Drug DeliveryDemonstrated enhanced tumor targeting using biotin-conjugated drug formulations, resulting in a 30% increase in therapeutic efficacy compared to non-targeted approaches.
Johnson et al., 2021Enzyme Activity MeasurementUtilized the compound to monitor enzyme kinetics, revealing critical insights into substrate interactions and enzyme regulation mechanisms.
Lee et al., 2022Gene Expression StudiesShowed that the incorporation of biotinylated peptides significantly improved the yield of DNA-protein complexes in ChIP assays, leading to more accurate gene expression profiles.

Mechanism of Action

The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to streptavidin or avidin. This interaction is used to immobilize the peptide on surfaces or to facilitate the detection of the peptide in various assays. The phosphorylated tyrosine residue can participate in signaling pathways by interacting with specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Sequence/Modification Key Features Applications
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH Biotin-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile Biotin tag, phosphorylated Tyr, optimized linker for reduced steric hindrance Streptavidin-based assays, SH2 domain interaction studies, targeted drug delivery
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu High SH2 domain affinity (IC50 ≈1 µM), lacks biotin tag Competitive inhibition studies, biochemical assays
5Fam-Tyr(PO3H2)-Glu-Glu-Ile-COOH 5Fam-Tyr(PO3H2)-Glu-Glu-Ile Fluorescent tag (5Fam), unmodified C-terminus Imaging, flow cytometry, real-time binding assays
Asp-Tyr(PO3H2)-Ser-Lys-OH Asp-Tyr(PO3H2)-Ser-Lys Monophosphorylated, shorter sequence Kinase-substrate interaction studies

Bioactivity and Binding Specificity

  • SH2 Domain Interactions :

    • Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH binds to the src SH2 domain with high affinity (IC50 ≈1 µM), but the absence of a biotin tag limits its utility in pull-down assays .
    • The target compound’s biotin tag enables immobilization on streptavidin surfaces, making it ideal for studying multivalent interactions or screening SH2 domain inhibitors .
  • Sequence Specificity :

    • The Glu-Glu-Ile motif in both the target compound and Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH is critical for SH2 domain recognition. However, the additional Glu residue in the latter may enhance electrostatic interactions with positively charged binding pockets .

Functional Group Impact

  • Biotin vs. Fluorescent Tags :
    • Biotinylation enables streptavidin-based applications, whereas 5Fam-labeled peptides (e.g., 5Fam-Tyr(PO3H2)-Glu-Glu-Ile-COOH) are suited for fluorescence-based techniques .
  • Phosphorylation vs. Phosphonates :
    • Tyr(PO3H2) closely mimics natural phosphotyrosine, ensuring high binding fidelity. Phosphonates (e.g., –PO3H2 analogs) are more stable but may reduce affinity due to altered geometry and charge distribution .

Key Research Findings

Synthesis Optimization :

  • Using Fmoc-Tyr(PO3H2)-OH in SPPS requires extended coupling times (up to 2 hours) to compensate for steric hindrance from the phosphate group .
  • Bis-protected phosphotyrosine derivatives (e.g., di-O-benzyl) improve synthesis yields but necessitate post-synthesis deprotection with TFA/thioanisole .

Binding Efficacy :

  • The Glu-Glu-Ile motif in phosphorylated peptides is a consensus sequence for SH2 domains, with the Glu residues contributing to charge complementarity .

Environmental Impact :

  • Phosphorylated peptides are less environmentally persistent than sunscreen agents like oxybenzone, which exhibit coral toxicity .

Biological Activity

Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is a synthetic peptide with significant biological activity, particularly in the context of biotin-related functions and interactions within biological systems. This compound is characterized by its unique structure, which includes a biotin moiety, an aminocaproic acid linker, and a phosphorylated tyrosine residue, along with glutamic acid and isoleucine residues. The molecular formula is C41H62N7O16PSC_{41}H_{62}N_{7}O_{16}PS with a molar mass of approximately 843.00 g/mol .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Cellular Uptake and Targeting : The biotin component facilitates specific binding to cell surface receptors, particularly in cells expressing avidin or streptavidin. This property is exploited in drug delivery systems where the peptide can target specific tissues or cells .
  • Enzymatic Activity Modulation : The phosphorylated tyrosine may play a role in modulating enzymatic activities, potentially influencing pathways such as signal transduction and metabolic regulation. Studies have shown that similar biotinylated peptides can enhance the activity of enzymes like tyrosinase, which is crucial for melanin production in melanocytes .
  • Therapeutic Applications : Due to its ability to interact with specific receptors and influence cellular pathways, this peptide has potential therapeutic applications in cancer treatment and metabolic disorders. For instance, its structure allows it to act as a ligand for SH2 domains, which are involved in signaling pathways related to growth and differentiation .

Research Findings

Recent studies have explored the synthesis and biological implications of biotinylated peptides:

  • Synthesis Techniques : Various solid-phase synthesis techniques have been employed to create analogues of biotinylated peptides. These methods allow for the precise incorporation of functional groups that enhance biological activity .
  • Bioassays : In bioassays conducted using frog and lizard skin models, biotinylated peptides demonstrated prolonged biological activity compared to their non-biotinylated counterparts. This suggests that the biotin moiety not only aids in cellular uptake but also stabilizes the peptide's structure .

Case Studies

  • Melanocyte Activation : In one study, biocytin derivatives were shown to stimulate tyrosinase activity in Cloudman S91 mouse melanoma cells, indicating that biotinylated peptides can effectively enhance melanin production through enzymatic pathways .
  • Drug Delivery Systems : Another case study highlighted the use of biotinylated compounds for targeted drug delivery in cancer therapy. By attaching chemotherapeutic agents to biotinylated peptides, researchers achieved higher specificity and reduced side effects compared to traditional delivery methods .

Data Table: Comparative Analysis of Biotinylated Peptides

Peptide NameMolecular FormulaBiological ActivityReference
This compoundC41H62N7O16PSTargeting cell receptors; enzyme modulation
N-alpha-Bct-Ser1, Nle4,D-Phe7]-alpha-MSHC42H55N9O10Melanocyte activation; prolonged action
Biocytin derivatives of alpha-MSHC40H55N9O10Stimulates tyrosinase; resistant to proteolysis

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH to ensure high coupling efficiency and purity?

  • Methodology : Use Fmoc-based solid-phase peptide synthesis (SPPS) with the following steps:

  • Coupling of phosphorylated Tyr : Extend coupling times (e.g., 60–90 minutes) for Fmoc-Tyr(PO3H2)-OH due to steric hindrance from the phosphate group. Use activating agents like HOBt/DIC or Oxyma Pure/DIC to improve efficiency .
  • Biotinylation : Introduce the biotin group at the N-terminus via an e-aminocaproyl spacer to minimize steric interference with downstream interactions .
  • Cleavage and deprotection : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve the phosphate group during resin cleavage.
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the target peptide. Confirm purity (>95%) via analytical HPLC and mass spectrometry .

Q. What purification strategies are effective for isolating phosphorylated peptides like this compound?

  • Methodology :

  • Affinity chromatography : Leverage the biotin tag for streptavidin/avidin affinity columns, ensuring gentle elution (e.g., biotin competition or low-pH buffers) to maintain peptide integrity .
  • Ion-exchange chromatography : Utilize the negative charge of the phosphate group at neutral pH for separation. Optimize buffer pH (e.g., 6.5–7.5) to enhance resolution .
  • Combined approach : Pair affinity purification with reverse-phase HPLC for high-purity yields, validated by MALDI-TOF MS .

Advanced Research Questions

Q. How does the phosphorylation of tyrosine at the third residue influence the compound’s interaction with SH2 domains in kinase signaling studies?

  • Methodology :

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of phosphorylated vs. non-phosphorylated analogs. For SPR, immobilize SH2 domains on a sensor chip and measure real-time interaction kinetics .
  • Competitive inhibition : Co-incubate the compound with non-phosphorylated peptides to assess specificity. The –PO3H2 group is critical for electrostatic interactions with positively charged residues in SH2 domains .
  • Structural analysis : Perform molecular dynamics simulations to model how phosphorylation alters hydrogen bonding and van der Waals contacts .

Q. How can researchers design competitive adsorption experiments to study the compound’s binding to metal oxide surfaces (e.g., Al2O3)?

  • Methodology :

  • pH optimization : Adjust solution pH to modulate the charge state of –PO3H2 (pKa ~1–2.5) and surface charge of Al2O3 (point of zero charge ~8–9). At pH 3–5, –PO3H2 is deprotonated, enhancing adsorption via ligand exchange .
  • Pre-saturation : Pre-treat Al2O3 with competing phosphonates (e.g., glyphosate) to identify binding site specificity. Use inductively coupled plasma (ICP) spectroscopy to quantify displaced ions .
  • Desorption studies : Monitor hysteresis effects by comparing adsorption/desorption isotherms to evaluate binding reversibility .

Q. How should researchers resolve discrepancies in binding affinity data obtained from SPR vs. ITC for this compound?

  • Methodology :

  • Assay conditions : Standardize buffer composition (ionic strength, pH) across techniques. For SPR, account for surface immobilization effects (e.g., avidity due to multivalent binding) .
  • Control experiments : Validate ITC results with a non-phosphorylated control peptide to confirm phosphate-dependent interactions.
  • Data normalization : Normalize SPR response units to active ligand density and ITC data to stoichiometry. Cross-validate with fluorescence polarization assays .

Q. Which analytical techniques reliably confirm the phosphorylation state and structural integrity of the compound post-synthesis?

  • Methodology :

  • Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight (expected: ~748.28 Da for the phosphorylated form). Dephosphorylate a sample with alkaline phosphatase and re-analyze to confirm mass shift (−80 Da) .
  • NMR spectroscopy : Analyze the ¹H-³¹P coupling in 2D HSQC spectra to identify the phosphate group’s chemical environment .
  • HPLC retention time : Compare elution profiles with a non-phosphorylated standard; phosphorylated peptides typically elute earlier due to increased hydrophilicity .

Q. How do pH variations affect the compound’s functional interactions in biological assays?

  • Methodology :

  • Titration experiments : Measure ζ-potential of the compound at varying pH to determine charge states. Use capillary electrophoresis or dynamic light scattering .
  • Activity assays : Test kinase inhibition or protein binding at pH 5–8. The phosphate group’s protonation state (PO3H2 vs. PO3H⁻) alters electrostatic interactions, impacting binding kinetics .
  • Computational modeling : Predict protonation states using software like MarvinSketch and correlate with experimental binding data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH
Reactant of Route 2
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.